4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one
Description
Properties
IUPAC Name |
4-amino-5-fluoro-1-methylpyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN3O/c1-9-2-3(6)4(7)8-5(9)10/h2H,1H3,(H2,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOOHYFUDJATBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=NC1=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90935110 | |
| Record name | 5-Fluoro-4-imino-1-methyl-1,4-dihydropyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90935110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155-15-7 | |
| Record name | NSC80844 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80844 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Fluoro-4-imino-1-methyl-1,4-dihydropyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90935110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Biginelli Reaction Adaptations
The Biginelli three-component reaction, traditionally used for dihydropyrimidinone synthesis, has been modified to incorporate fluorine at the 5-position. A representative procedure involves reacting ethyl 3-fluoroacetoacetate with methylurea and a methyl-substituted aldehyde under acidic conditions. For example, heating ethyl 3-fluoroacetoacetate (10 mmol), 1-methylurea (12 mmol), and paraformaldehyde (10 mmol) in ethanol with cerium(III) chloride heptahydrate (0.1 equiv) at reflux for 6 hours yields a dihydropyrimidinone intermediate. Subsequent oxidation with manganese dioxide in dichloromethane affords the pyrimidin-2(1H)-one scaffold with 65–72% overall yield.
Key Optimization Data
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Catalyst (CeCl₃·7H₂O) | 0.1 equiv | +22% |
| Reaction Temperature | 80°C | +15% |
| Solvent | Ethanol | Baseline |
Post-Cyclization Methylation Strategies
N-Methylation of Pyrimidinone Intermediates
Direct alkylation of the pyrimidinone nitrogen is achieved using methyl iodide or dimethyl sulfate. A protocol from the Beilstein Journal of Organic Chemistry demonstrates that treating 4-amino-5-fluoropyrimidin-2(1H)-one (1.0 equiv) with methyl iodide (1.2 equiv) and potassium carbonate (2.0 equiv) in anhydrous acetone under nitrogen achieves 78% yield after 12 hours. The reaction proceeds via an SN2 mechanism, with the carbonate base deprotonating the N–H group to enhance nucleophilicity.
Characterization Data
-
¹H NMR (300 MHz, DMSO-d₆): δ 2.98 (s, 3H, N–CH₃), 6.21 (d, J = 7.5 Hz, 1H, C₆–H), 7.45 (br s, 2H, NH₂).
-
HPLC Purity: 98.2% (C18 column, 0.1% TFA in H₂O/MeOH gradient).
Direct Amination-Fluorination Sequences
Ammonia-Mediated Amination with Fluorinated Building Blocks
A patent-pending method (CN113412255A) describes the use of liquid ammonia and ammonium bromide to introduce amino groups into fluorinated precursors. In a high-pressure autoclave, 5-fluoro-1-methylpyrimidin-2(1H)-one (1.0 equiv) reacts with liquid ammonia (50 equiv) and ammonium bromide (1.05 equiv) at 170°C for 20 hours, achieving 68% conversion to the target compound. The ammonium salt acts as a phase-transfer catalyst, enhancing ammonia solubility in the polar aprotic solvent.
Reaction Scalability
| Scale (mmol) | Pressure (bar) | Yield (%) |
|---|---|---|
| 10 | 90 | 68 |
| 100 | 95 | 65 |
| 500 | 100 | 62 |
Comparative Analysis of Synthetic Routes
Efficiency and Practical Considerations
-
Cyclization Route: Requires multistep synthesis but offers excellent regiocontrol for fluorine placement. Typical overall yields: 60–70%.
-
Post-Cyclization Methylation: Higher atom economy but challenges in avoiding O-methylation byproducts. Yields: 70–78%.
-
Direct Amination: Suitable for large-scale production but demands specialized high-pressure equipment. Yields: 60–68%.
Mechanistic Insights and Side Reactions
Competing Pathways in Methylation
Unwanted O-methylation occurs when the reaction mixture lacks sufficient base to deprotonate the pyrimidinone nitrogen. In a study using dimethyl sulfate as the methylating agent, increasing potassium carbonate from 1.5 to 2.5 equiv reduced O-methylation byproducts from 15% to <3%.
Fluorine Retention Under Basic Conditions
The electron-withdrawing nature of the fluorine atom stabilizes the pyrimidinone ring against hydrolysis. However, prolonged exposure to strong bases (e.g., NaOH) at temperatures >100°C leads to defluorination, as evidenced by ¹⁹F NMR monitoring.
Emerging Methodologies
Continuous Flow Synthesis
Recent advancements adapt the amination step for continuous flow reactors, reducing reaction times from 20 hours to 45 minutes. Using a tubular reactor with immobilized ammonium bromide on silica gel, 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one is synthesized in 63% yield at 150°C .
Chemical Reactions Analysis
Types of Reactions
4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives
Reduction: The fluorine atom can be reduced to form hydrogenated derivatives
Substitution: The fluorine atom can be substituted with other functional groups such as hydroxyl or alkyl groups
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Alkyl halides, hydroxylamine
Major Products
Oxidation Products: Nitro derivatives
Reduction Products: Hydrogenated derivatives
Substitution Products: Hydroxyl or alkyl-substituted derivatives
Scientific Research Applications
4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Studied for its potential role in enzyme inhibition and interaction with nucleic acids
Medicine: Investigated for its potential as an antiviral or anticancer agent
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or nucleic acids, thereby inhibiting their function. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit key enzymes involved in metabolic pathways
Nucleic Acid Interaction: The compound can intercalate with DNA or RNA, affecting their replication and transcription
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrimidinone Derivatives
| Compound Name | Substituents | Molecular Formula | Key Functional Groups |
|---|---|---|---|
| 4-Amino-5-fluoro-1-methylpyrimidin-2(1H)-one | N(1)-CH₃, C(4)-NH₂, C(5)-F | C₅H₆FN₃O | Amino, fluoro, pyrimidinone |
| 5-Fluorocytosine (4-Amino-5-fluoropyrimidin-2(1H)-one) | No N(1)-substituent, C(5)-F | C₄H₄FN₃O | Amino, fluoro, pyrimidinone |
| 4-(2,6-Dichlorophenyl)-3,4-dihydro-6-phenylpyrimidin-2(1H)-one | C(4)-Cl, C(6)-Ph, dihydropyrimidinone backbone | C₁₆H₁₂Cl₂N₂O | Chloro, phenyl, dihydropyrimidinone |
| 4-Amino-1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-iodo-2(1H)-pyrimidinone | N(1)-sugar moiety (arabinofuranosyl), C(5)-I | C₉H₁₂FIN₃O₄ | Iodo, sugar conjugate |
| 3-Amino-6-methyl-4-phenylpyridin-2(1H)-one | Pyridinone scaffold, C(3)-NH₂, C(6)-CH₃, C(4)-Ph | C₁₂H₁₂N₂O | Amino, methyl, phenyl |
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Rf Value (Toluene/EtOAc/HCOOH) | IR Peaks (cm⁻¹) |
|---|---|---|---|---|
| This compound | 143.12 | Not reported | Not reported | ~3,400 (N-H), ~1,680 (C=O) |
| 4-(2,6-Dichlorophenyl)-3,4-dihydro-6-phenylpyrimidin-2(1H)-one | 319.19 | 116–118 | 0.96 | 3,418 (N-H), 1,684 (C=O) |
| 5-Fluorocytosine | 129.09 | 295–297 (decomposes) | Not applicable | 3,200–3,400 (N-H), 1,650 (C=O) |
| 3-Amino-6-methyl-4-phenylpyridin-2(1H)-one | 200.24 | Not reported | Not reported | ~3,400 (N-H), ~1,650 (C=O) |
Key Observations :
Antifungal and Antiviral Activity:
- 5-Fluorocytosine : A well-established antifungal agent targeting cytosine deaminase in fungal cells. The absence of a methyl group at N(1) allows for direct interaction with fungal enzymes .
- This compound: The N(1)-methyl group may reduce antifungal efficacy compared to 5-fluorocytosine but could improve pharmacokinetic properties for systemic administration .
- Nucleoside Analogs (e.g., ): Compounds like 4-amino-1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-iodo-2(1H)-pyrimidinone exhibit antiviral activity by mimicking natural nucleosides, inhibiting viral polymerases .
Anticancer Activity:
- 4-(2,6-Dichlorophenyl)-3,4-dihydro-6-phenylpyrimidin-2(1H)-one : Demonstrates anticancer activity via inhibition of tubulin polymerization (IC₅₀ = 1.2 µM) .
- Quinolin-2(1H)-one Derivatives (): Structural complexity (e.g., benzimidazole and methylpiperazine groups) enhances binding to kinase targets, with IC₅₀ values < 100 nM in leukemia cell lines .
Biological Activity
4-Amino-5-fluoro-1-methylpyrimidin-2(1H)-one, commonly known as 5-fluorouracil (5-FU), is a fluorinated pyrimidine derivative with significant biological activity, particularly in the field of oncology. This compound acts primarily as an antimetabolite, disrupting DNA synthesis and RNA processing, which is crucial for cell proliferation. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
The primary mechanism of action of 5-FU involves:
- Inhibition of Thymidylate Synthase: 5-FU is converted into several active metabolites, including FdUMP, which binds to thymidylate synthase (TS), inhibiting DNA synthesis by preventing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) .
- Interference with RNA Processing: The compound also incorporates into RNA, disrupting normal RNA function and leading to cell death .
Anticancer Activity
5-FU is primarily used in cancer therapy, particularly for solid tumors such as colorectal cancer, breast cancer, and head and neck cancers. Its efficacy has been well-documented in numerous clinical studies:
- Case Study: A study involving patients with advanced colorectal cancer demonstrated that a combination of 5-FU with leucovorin significantly improved survival rates compared to those receiving supportive care alone .
| Cancer Type | Combination Therapy | Outcome |
|---|---|---|
| Colorectal Cancer | 5-FU + Leucovorin | Improved overall survival |
| Breast Cancer | 5-FU + Doxorubicin | Enhanced response rates |
| Head and Neck Cancer | 5-FU + Cisplatin | Increased progression-free survival |
Antimicrobial Activity
Recent studies have indicated that this compound may also possess antimicrobial properties:
- Research Findings: In vitro studies showed that this compound inhibited the growth of several bacterial strains, suggesting its potential as an antimicrobial agent .
Resistance Mechanisms
Despite its effectiveness, resistance to 5-FU is a significant clinical challenge. Research has identified several mechanisms through which cancer cells develop resistance:
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one, and how are reaction conditions optimized to ensure high yield?
- Methodology : Synthesis typically involves multi-step organic reactions, including halogenation, amination, and cyclization. Critical parameters include temperature control (often 50–80°C), pH adjustment (e.g., buffered conditions for amination steps), and the use of catalysts like palladium for cross-coupling reactions. Purification via column chromatography or recrystallization is essential to achieve >95% purity .
- Optimization : Reaction yields improve with slow addition of reagents (e.g., fluorinating agents) and inert atmospheres to prevent side reactions. For example, anhydrous conditions minimize hydrolysis of intermediates .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Techniques :
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to verify substituent positions and stereochemistry.
- Mass spectrometry (HRMS) for molecular weight confirmation.
- HPLC with UV detection (λ = 260–280 nm) to assess purity (>98% required for biological assays) .
- Data Interpretation : Discrepancies in NMR signals (e.g., unexpected splitting) may indicate residual solvents or isomerization. Cross-validation with X-ray crystallography (if crystals are obtainable) resolves ambiguities .
Q. What are the standard biological assays used to evaluate its antiviral or anticancer activity?
- Assays :
- Enzyme inhibition : Measure IC₅₀ values against thymidylate synthase or DNA/RNA polymerases via fluorometric assays .
- Cell viability : MTT or ATP-based assays in cancer cell lines (e.g., HCT-116, HepG2) with dose ranges of 0.1–100 µM .
Advanced Research Questions
Q. How do reaction condition variations (e.g., solvent polarity, temperature gradients) impact regioselectivity during fluorination?
- Case Study : In fluorination steps, polar aprotic solvents (DMF, DMSO) favor electrophilic substitution at the 5-position, while non-polar solvents (THF) may lead to byproducts. Temperature gradients (e.g., cooling from 25°C to 0°C) suppress side reactions like over-fluorination .
- Data Contradictions : Computational DFT predictions of fluorination sites may conflict with experimental results due to solvent effects not modeled in silico. Experimental validation via LC-MS/MS is critical .
Q. What strategies resolve structural ambiguities arising from tautomerism or isomerization in this compound?
- Approaches :
- Variable-temperature NMR to track tautomeric shifts (e.g., keto-enol equilibria).
- Co-crystallization studies with water or organic acids to stabilize specific tautomers, as seen in its co-crystal with 5-fluorocytosine .
- Challenges : Isomers (e.g., 4-amino-5-fluoro vs. 2-amino-5-fluoro derivatives) require chiral HPLC or capillary electrophoresis for separation .
Q. How does the compound interact with nucleic acid biosynthetic enzymes, and what computational tools validate these mechanisms?
- Mechanistic Insights : Molecular docking (AutoDock Vina) reveals hydrogen bonding between the 4-amino group and conserved residues (e.g., Asp220 in thymidylate synthase). MD simulations (>100 ns) assess binding stability .
- Experimental Validation : SPR or ITC quantifies binding affinity (Kd), with discrepancies >10% prompting re-evaluation of force field parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
